molecular formula C16H17NO6S B2747366 4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid CAS No. 723247-01-6

4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid

Cat. No. B2747366
CAS RN: 723247-01-6
M. Wt: 351.37
InChI Key: GMATYRCICSIMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid” is a chemical compound with the molecular formula C16H17NO6S . It has an average mass of 351.374 Da and a monoisotopic mass of 351.077667 Da . This product is intended for research use only.

Scientific Research Applications

Development of New Pharmaceutical Compounds

EP1 Receptor Selective Antagonists

Research has identified compounds structurally similar to "4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid" as potential EP1 receptor selective antagonists. These compounds are studied for their optimized antagonist activity, with some exhibiting in vivo activity, highlighting their potential in therapeutic applications focused on EP1 receptor modulation (Naganawa et al., 2006).

Chemical Synthesis and Structural Analysis

Sulfonyl-bridged Oligo(benzoic acid)s

The synthesis and structural analysis of sulfonyl-bridged oligo(benzoic acid)s have been explored, revealing their potential in forming supramolecular structures through hydrogen bonds. These compounds show high extractability toward lanthanoid ions, indicating their use in selective metal extraction processes (Morohashi et al., 2014).

Potential in Stress Tolerance in Plants

Induction of Stress Tolerance

Studies have shown that benzoic acid derivatives can play a significant role in inducing multiple stress tolerance in plants, such as heat, drought, and chilling stress. This indicates the potential of these compounds in improving crop resilience to environmental stresses (Senaratna et al., 2004).

Applications in Materials Science

Copper-mediated Ortho C-H Sulfonylation

The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives has been demonstrated, showcasing a method to synthesize aryl sulfones with excellent regioselectivity. This highlights the utility of sulfonylation reactions in synthesizing compounds with potential applications in materials science and organic synthesis (Liu et al., 2015).

These studies underscore the diverse scientific research applications of "4-{(3,4-Dimethoxyphenyl)sulfonylamino}benzoic acid" and related compounds, ranging from pharmaceutical development to materials science and environmental resilience in agriculture. The structural and chemical properties of these compounds make them valuable in various domains of scientific research.

properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-17(12-6-4-11(5-7-12)16(18)19)24(20,21)13-8-9-14(22-2)15(10-13)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMATYRCICSIMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3,4-Dimethoxyphenyl)sulfonyl](methyl)amino}benzoic acid

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